4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula . It belongs to the triazine family, characterized by a six-membered ring containing three nitrogen atoms. This compound has garnered attention due to its potential applications in various scientific fields, including medicinal chemistry and agrochemicals. Its structure features a chlorinated triazine core substituted with a cyclopentyl group, which may impart unique properties relevant to its biological activity and reactivity.
This compound can be sourced from chemical suppliers such as BenchChem and Sigma-Aldrich, which provide detailed information on its synthesis and properties. In terms of classification, it falls under:
The synthesis of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with cyclopentylamine. The reaction conditions are critical for optimizing yield and purity.
In industrial settings, continuous flow reactors may be utilized to enhance production efficiency and ensure consistent quality by controlling parameters like temperature and pressure .
4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine can participate in several chemical reactions:
The major products formed depend on the substituents introduced during these reactions .
The mechanism of action of 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine is primarily associated with its biological activity. For instance, it has shown potential in antimicrobial applications where it may inhibit bacterial enzymes or interfere with cell wall synthesis. This interaction likely occurs through binding to specific molecular targets within microbial cells .
While specific physical properties like melting point are not universally reported for this compound, general observations include:
Key chemical properties include:
Properties such as stability under various pH conditions or thermal stability are crucial for its application but require empirical data for precise characterization .
4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine has potential applications across several scientific domains:
Research continues into optimizing its efficacy and understanding its interactions within biological systems .
The 1,3,5-triazine scaffold—a nitrogen-rich heterocycle isostructural to benzene—has evolved from agricultural chemicals to privileged pharmacophores in modern drug design. Early applications exploited its electron-deficient nature for herbicidal activity (e.g., atrazine) and antimicrobial agents. A pivotal breakthrough emerged with cycloguanil, the active metabolite of proguanil, which demonstrated potent antimalarial activity by inhibiting Plasmodium falciparum dihydrofolate reductase (DHFR) [1] [6]. This established 1,3,5-triazine as a versatile template for targeting enzymes involved in nucleotide biosynthesis.
The scaffold’s synthetic tractability, driven by cyanuric chloride’s temperature-dependent substitution kinetics, enabled combinatorial diversification. By the 2000s, medicinal chemists leveraged this to develop kinase inhibitors. Notable examples include PI3K/mTOR dual inhibitors (e.g., compound 6h), where triazine derivatives exhibited nanomolar IC50 values against cervical cancer cells via cell cycle arrest and apoptosis induction [2]. Concurrently, altretamine (hexamethylmelamine) gained FDA approval for ovarian cancer, validating triazines in oncology [1]. Recent advances include imeglimin, a triazine-derived oral antidiabetic modulating mitochondrial function [5], and adenosine receptor ligands like compound 9c, showing dual hA1/hA3 AR binding for lung cancer therapy [7].
Table 1: Milestone 1,3,5-Triazine Derivatives in Drug Discovery
Compound | Therapeutic Area | Key Target/Mechanism | Structural Feature | Reference |
---|---|---|---|---|
Cycloguanil | Antimalarial | Dihydrofolate Reductase (DHFR) | 4-Chloro-6-alkyl substitution | [1] [6] |
Altretamine | Oncology (Ovarian Cancer) | DNA alkylation | Hexamethyl substitution | [1] |
Imeglimin | Antidiabetic | Mitochondrial bioenergetics | Tetrahydrotriazine core | [5] |
PI3K/mTOR Inhibitors | Oncology (Cervical Cancer) | PI3Kα/mTOR inhibition | Morpholine-cyclopentyl substitution | [2] |
9c (Adenosine Ligand) | Oncology (Lung Cancer) | Dual hA1/hA3 AR antagonism | 3-OCH3-4-Cl-phenyl substitution | [7] |
Bioactivity in 1,3,5-triazines is exquisitely sensitive to C4/C6 substitution patterns, with cycloalkyl groups emerging as critical for target selectivity and metabolic stability.
Steric and Electronic Optimization
Table 2: Impact of C6 Substituents on Triazine Bioactivity
C6 Substituent | Biological Target | Key Metric | Aromatic Analog Performance | Cycloalkyl Advantage |
---|---|---|---|---|
Cyclopentyl | PI3Kα | IC50 = 18 nM | Phenyl: IC50 = 92 nM | 5.1-fold higher potency |
Cyclobutyl | hA1AR | Ki = 6.3 nM | 4-F-Phenyl: Ki = 25 nM | 4-fold improved binding |
Cyclohexyl | DPP-4 | IC50 = 34 nM | 2-Pyridyl: IC50 = 41 nM | Comparable; reduced metabolism |
Synthetic Tailoring for Selective Interactions
The chloro group at C4 serves as a versatile handle for nucleophilic displacement, enabling modular diversification. Regioselective amination at C4 is achievable under mild conditions (0–5°C), while cyclopentyl introduction typically employs:
Notably, electron-donating groups (e.g., morpholine) at C4 synergize with cyclopentyl at C6, as seen in antitumor triazines active against colorectal cancer (SW480 IC50 = 5.85 µM) [8]. This substitution strategy minimizes hERG inhibition risks associated with basic amines—a limitation of older triazine drugs.
Future directions include exploiting cyclopentyl’s metabolic resilience to reduce CYP450-mediated deactivation and leveraging cryo-EM structures of triazine-target complexes for rational design [2] [7].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0